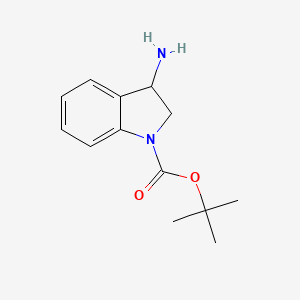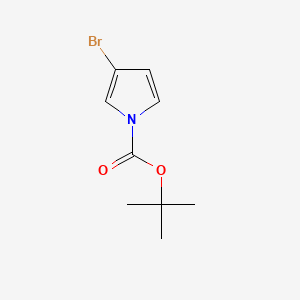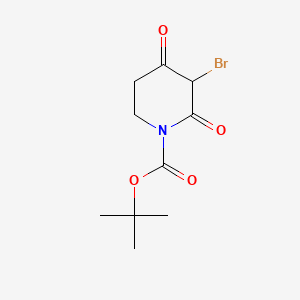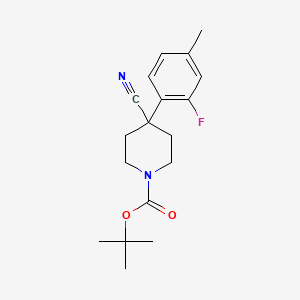
tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate (TBFMPPC) is an organic compound that is used in a variety of scientific applications. TBFMPPC has been studied for its ability to act as a catalyst in organic synthesis, as a reagent for the synthesis of other compounds, and for its potential as a drug target. TBFMPPC is a versatile compound with a wide range of applications, from synthetic organic chemistry to drug discovery.
科学的研究の応用
Synthetic Applications in Organic Chemistry
A significant application of this compound is in the synthesis of complex molecules. For example, it has been utilized in the development of synthetic routes for Vandetanib, a therapeutic agent. The process involves various steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, showcasing the compound's versatility in facilitating the synthesis of pharmaceuticals with high yield and commercial value Mi, W. (2015). Fine Chemical Intermediates.
Role in Medicinal Chemistry
The structure of tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate, containing arylcycloalkylamine, is significant in medicinal chemistry. Arylcycloalkylamines and their arylalkyl substituents have been identified as key pharmacophoric groups in antipsychotic agents. Research indicates that such structures can improve the potency and selectivity of binding affinity at D2-like receptors, crucial for the development of therapeutic agents targeting psychiatric disorders Sikazwe, D., et al. (2009). Bioorganic & Medicinal Chemistry.
Environmental Science and Biodegradation
In the context of environmental science, compounds related to tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate, such as MTBE (Methyl tert-butyl ether) and its derivatives, have been extensively studied for their occurrence, fate, and biodegradation in the environment. Studies have shown that such compounds, widely used as fuel additives, pose environmental challenges due to their persistence and potential for water pollution. Research on the biodegradation pathways and the impact of microbial action on these compounds is crucial for developing strategies to mitigate their environmental impact Thornton, S., et al. (2020). Journal of hazardous materials.
特性
IUPAC Name |
tert-butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c1-13-5-6-14(15(19)11-13)18(12-20)7-9-21(10-8-18)16(22)23-17(2,3)4/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAMWHLFIWBSHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

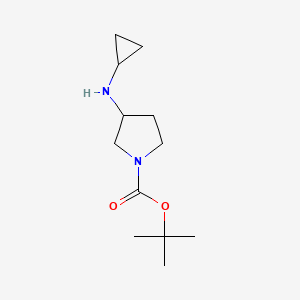


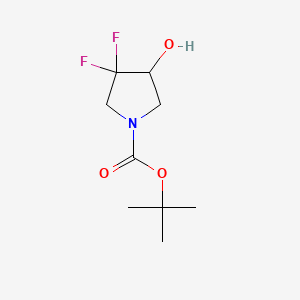
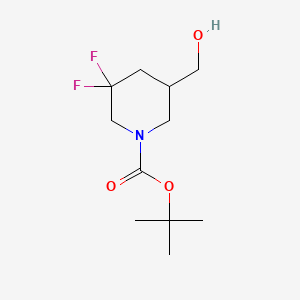
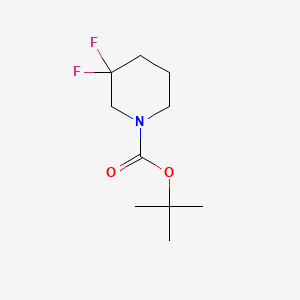
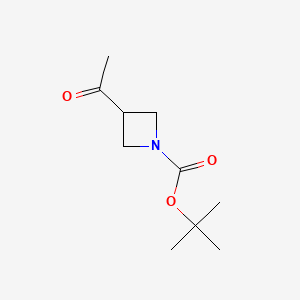
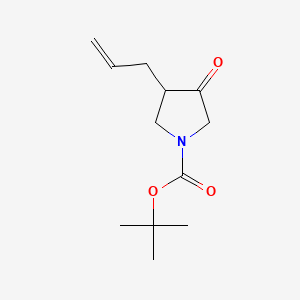
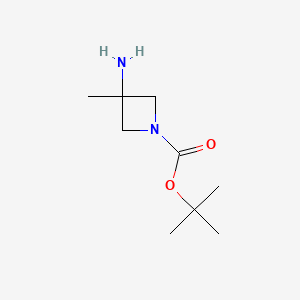
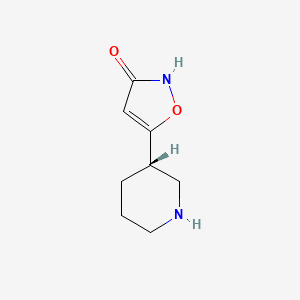
![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B592242.png)
